InChI=1S/C9H9BrS/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2 .
1-Bromo-4-cyclopropylthiobenzene is an organic compound classified under the category of brominated aromatic compounds. Its molecular formula is , and it is characterized by the presence of a bromine atom and a cyclopropylthio group attached to a benzene ring. This compound is primarily used in various industrial applications and chemical syntheses due to its unique structural properties.
1-Bromo-4-cyclopropylthiobenzene can be sourced from chemical suppliers and manufacturers specializing in fine chemicals. It is classified as a member of the bromobenzenes and thiophenes groups, which are known for their diverse applications in organic synthesis and material science. The compound's CAS number is 411229-63-5, which is used for its identification in chemical databases.
The synthesis of 1-bromo-4-cyclopropylthiobenzene typically involves the bromination of 4-cyclopropylthiophenol or related compounds. The following methods are commonly employed:
1-Bromo-4-cyclopropylthiobenzene has a complex structure characterized by:
1-Bromo-4-cyclopropylthiobenzene can undergo several chemical reactions, including:
These reactions typically require specific conditions such as temperature control, solvent choice, and catalysts to achieve high yields and selectivity.
The mechanism of action for the synthesis and reactions involving 1-bromo-4-cyclopropylthiobenzene generally follows these steps:
The stability of intermediates and transition states can be analyzed using computational chemistry methods, providing insights into reaction pathways and energy barriers.
1-Bromo-4-cyclopropylthiobenzene finds applications in various scientific fields:
CAS No.: 354-92-7
CAS No.: 3616-06-6
CAS No.: 73545-11-6
CAS No.: 19449-30-0
CAS No.: 42201-43-4